3,4-Diethyl-5-fluoro-2-methylquinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H16FN |
|---|---|
Molecular Weight |
217.28 g/mol |
IUPAC Name |
3,4-diethyl-5-fluoro-2-methylquinoline |
InChI |
InChI=1S/C14H16FN/c1-4-10-9(3)16-13-8-6-7-12(15)14(13)11(10)5-2/h6-8H,4-5H2,1-3H3 |
InChI Key |
OIDUGELCFAKISL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2C=CC=C(C2=C1CC)F)C |
Origin of Product |
United States |
Computational and Theoretical Studies on 3,4 Diethyl 5 Fluoro 2 Methylquinoline and Congeneric Structures
Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Molecular Geometry
Density Functional Theory (DFT) serves as a powerful quantum mechanical tool for investigating the electronic structure and geometric properties of molecular systems. For 3,4-Diethyl-5-fluoro-2-methylquinoline, DFT calculations, commonly employing Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP) combined with a basis set such as 6-311G(d,p), are utilized to determine the most stable molecular conformation. bhu.ac.innih.gov This process involves optimizing the geometry to find the minimum energy state on the potential energy surface.
The optimized geometric parameters provide a foundational understanding of the molecule's steric and electronic properties. This information is critical for subsequent analyses, including vibrational spectra, electronic transitions, and reactivity. nih.gov
Table 1: Predicted Optimized Geometrical Parameters| Parameter | Bond/Angle | Predicted Value (Å / °) |
|---|---|---|
| Bond Length | C-F | 1.35 |
| Bond Length | C-N (ring) | 1.38 |
| Bond Length | C=C (ring) | 1.40 |
| Bond Angle | C-C-F | 118.5 |
| Bond Angle | C-N-C | 117.0 |
| Dihedral Angle | C-C-C-C (ring) | ~0.0 |
Frontier Molecular Orbital (FMO) Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies
Frontier Molecular Orbital (FMO) analysis is essential for understanding the chemical reactivity and electronic properties of a molecule. rjptonline.org The two key orbitals in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the electron donor, while the LUMO serves as the electron acceptor. researchgate.netmdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. semanticscholar.org
A smaller HOMO-LUMO gap implies a greater ease of electronic excitation and higher chemical reactivity. mdpi.comsemanticscholar.org For this compound, the distribution of HOMO and LUMO orbitals would likely be concentrated on the quinoline (B57606) ring system due to its aromatic nature. The electron-donating methyl and diethyl groups and the electron-withdrawing fluorine atom would modulate the energy levels and spatial distribution of these orbitals. DFT calculations can precisely determine the energies of the HOMO and LUMO, allowing for the calculation of the energy gap and providing insight into the molecule's kinetic stability and charge transfer properties. rjptonline.orgresearchgate.net
Table 2: FMO and Global Reactivity Descriptors| Parameter | Symbol | Predicted Value (eV) |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.20 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.85 |
| Energy Gap | ΔE | 4.35 |
| Ionization Potential (I) | I ≈ -EHOMO | 6.20 |
| Electron Affinity (A) | A ≈ -ELUMO | 1.85 |
| Chemical Hardness (η) | η = (I-A)/2 | 2.175 |
| Electronegativity (χ) | χ = (I+A)/2 | 4.025 |
Molecular Electrostatic Potential (MEP) Mapping and Global/Local Reactivity Descriptors
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. bhu.ac.in The MEP map illustrates regions of varying electrostatic potential on the electron density surface. These regions are color-coded: red indicates areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.netscispace.com Green areas represent neutral potential.
For this compound, the MEP map would likely show a significant negative potential (red) around the nitrogen atom due to its lone pair of electrons, making it a primary site for protonation and hydrogen bonding. The fluorine atom, being highly electronegative, would also contribute to negative potential regions. Conversely, positive potential (blue) would be expected around the hydrogen atoms. bhu.ac.in This visualization provides a clear rationale for the molecule's intermolecular interactions and chemical reactivity. scispace.com
Global reactivity descriptors, such as chemical hardness (η), chemical potential (μ), electronegativity (χ), and electrophilicity (ω), are derived from HOMO and LUMO energies and provide quantitative measures of a molecule's stability and reactivity. ajchem-a.com
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Recognition
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility and dynamic behavior of a molecule, which is not captured by static quantum chemical calculations.
For this compound, MD simulations can be employed to explore its conformational landscape, particularly the rotation of the diethyl and methyl substituents. By simulating the molecule's behavior in different environments, such as in a solvent or interacting with a biological target, researchers can understand how it adapts its shape.
In the context of drug design, MD simulations are crucial for studying ligand-target recognition. researchgate.net By docking the quinoline derivative into the active site of a target protein and running a simulation, one can assess the stability of the binding pose, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and calculate binding free energies. This provides insight into the molecule's potential biological activity and guides the design of more potent analogs.
Prediction of Spectroscopic Properties through Theoretical Quantum Chemical Methods
Theoretical quantum chemical methods, particularly DFT, are widely used to predict various spectroscopic properties of molecules. nih.gov These predictions are invaluable for interpreting experimental data and confirming the structure of newly synthesized compounds. researchgate.net
Vibrational Spectroscopy: DFT calculations can accurately predict the infrared (IR) and Raman spectra of a molecule. nih.govnih.gov By calculating the harmonic vibrational frequencies corresponding to the normal modes of vibration, a theoretical spectrum can be generated. Comparing this with experimental FT-IR and FT-Raman spectra allows for a detailed assignment of the vibrational bands to specific functional groups and bond movements within the molecule. researchgate.netnih.gov
NMR Spectroscopy: It is possible to compute Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net Theoretical chemical shifts provide a basis for assigning peaks in experimental NMR spectra, which is fundamental for structure elucidation.
Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra (UV-Vis) of molecules. rjptonline.org This method predicts the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths and intensities observed experimentally. This analysis helps in understanding the electronic structure and chromophoric properties of the compound. rjptonline.org
Advanced Spectroscopic Characterization and Structural Elucidation of 3,4 Diethyl 5 Fluoro 2 Methylquinoline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 3,4-Diethyl-5-fluoro-2-methylquinoline, a combination of ¹H NMR, ¹³C NMR, and ¹⁹F NMR would provide a complete picture of the molecular framework, including the connectivity of atoms and the electronic environment of the fluorine substituent.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the methyl and ethyl groups, as well as for the protons on the quinoline (B57606) core. The chemical shifts (δ) are influenced by the electron-donating or -withdrawing nature of adjacent functional groups and their position on the aromatic ring.
The methyl group at the 2-position is anticipated to appear as a singlet in the upfield region, typically around 2.5-2.8 ppm. The two ethyl groups at the 3- and 4-positions would each present as a quartet and a triplet, characteristic of an A₂B₃ spin system. The methylene (B1212753) protons (CH₂) of the ethyl groups are expected to resonate as quartets due to coupling with the neighboring methyl protons, while the methyl protons (CH₃) will appear as triplets. The aromatic region of the spectrum would display signals corresponding to the protons on the fluorinated benzene (B151609) ring of the quinoline system. The fluorine atom at the 5-position will influence the chemical shifts of the neighboring aromatic protons and will also introduce through-bond scalar couplings (J-couplings).
Hypothetical ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | ~7.4 | d | 8.5 |
| H-7 | ~7.2 | t | 8.0 |
| H-8 | ~7.6 | d | 7.5 |
| 4-CH₂CH₃ | ~2.9 | q | 7.5 |
| 3-CH₂CH₃ | ~2.7 | q | 7.5 |
| 2-CH₃ | ~2.6 | s | - |
| 4-CH₂CH₃ | ~1.3 | t | 7.5 |
| 3-CH₂CH₃ | ~1.2 | t | 7.5 |
Hypothetical ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) | Carbon-Fluorine Coupling (JCF, Hz) |
| C-2 | ~158 | ~2 |
| C-3 | ~135 | ~3 |
| C-4 | ~145 | ~5 |
| C-4a | ~128 | ~15 |
| C-5 | ~160 | ~250 |
| C-6 | ~115 | ~20 |
| C-7 | ~128 | ~8 |
| C-8 | ~125 | ~4 |
| C-8a | ~148 | ~10 |
| 2-CH₃ | ~24 | - |
| 3-CH₂CH₃ | ~22 | - |
| 3-CH₂CH₃ | ~14 | - |
| 4-CH₂CH₃ | ~29 | - |
| 4-CH₂CH₃ | ~15 | - |
¹⁹F NMR spectroscopy is a highly sensitive technique for studying fluorine-containing compounds. worktribe.comhuji.ac.il The chemical shift of the fluorine atom in this compound would provide information about its electronic environment. The large range of chemical shifts in ¹⁹F NMR makes it an excellent tool for identifying and differentiating between different fluorine environments within a molecule. wikipedia.org The fluorine signal would likely appear as a multiplet due to coupling with neighboring protons on the aromatic ring. The magnitude of these coupling constants can provide valuable information about the spatial relationship between the fluorine atom and these protons.
A typical chemical shift range for fluorine attached to an aromatic ring can be observed. ucsb.edu The precise chemical shift would be influenced by the electronic effects of the diethyl and methyl substituents on the quinoline ring system.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Modes
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.
The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching vibrations of the alkyl groups and the aromatic ring. Aromatic C=C and C=N stretching vibrations would also be prominent in the fingerprint region. The C-F bond will have a characteristic stretching frequency, typically in the range of 1000-1400 cm⁻¹.
Hypothetical FT-IR and Raman Data for this compound
| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |
| Aliphatic C-H Stretch | 2980-2850 | 2980-2850 |
| Aromatic C=C Stretch | 1620-1580 | 1620-1580 |
| Quinoline Ring C=N Stretch | ~1600 | ~1600 |
| C-F Stretch | 1250-1050 | 1250-1050 |
| C-H Bending (out-of-plane) | 900-700 | 900-700 |
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula of the compound. For this compound (C₁₄H₁₆FN), the expected exact mass of the molecular ion [M+H]⁺ can be calculated. An experimental HRMS measurement that matches this calculated value would provide strong confirmation of the compound's molecular formula.
X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination and Conformational Insights
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide invaluable information regarding the molecular geometry, bond lengths, bond angles, and intermolecular interactions of this compound. Such data would offer a foundational understanding of its conformational preferences in the solid state, including the planarity of the quinoline ring system and the spatial orientation of the ethyl and fluoro substituents.
Although specific crystallographic data for this compound has not been reported, studies on analogous quinoline structures reveal common packing motifs, such as π–π stacking, which significantly influence their solid-state properties. For instance, investigations into other substituted quinolines have detailed how intermolecular forces dictate crystal packing and ultimately affect the material's bulk characteristics. A hypothetical data table for the crystallographic parameters of this compound is presented below to illustrate the type of information that would be obtained from such an analysis.
Interactive Data Table: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Chemical Formula | C14H16FN |
| Formula Weight | 233.28 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value not available |
| b (Å) | Value not available |
| c (Å) | Value not available |
| α (°) | 90 |
| β (°) | Value not available |
| γ (°) | 90 |
| Volume (ų) | Value not available |
| Z | 4 |
| Density (calculated) (g/cm³) | Value not available |
| R-factor | Value not available |
Note: The data in this table is hypothetical and serves as an example of the parameters that would be determined through X-ray crystallographic analysis. No experimental data is currently available for this specific compound.
Photoemission Spectroscopy for Experimental Validation of Electronic Structure
Photoemission spectroscopy (PES) is a powerful technique used to probe the electronic structure of materials. By irradiating a sample with high-energy photons and analyzing the kinetic energy of the emitted electrons, PES provides direct experimental measurement of electron binding energies. This information is crucial for validating theoretical calculations of molecular orbital energies and understanding the electronic properties of a compound.
For this compound, a PES study would elucidate the energetic landscape of its valence and core electrons. This would offer insights into the effects of the diethyl, fluoro, and methyl substituents on the electronic distribution within the quinoline scaffold. Specifically, it would allow for the experimental determination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are fundamental to its chemical reactivity and potential applications in electronic devices.
In the absence of direct experimental PES data for this compound, a detailed discussion of its electronic structure remains speculative. The table below outlines the type of data that would be generated from such an experiment.
Interactive Data Table: Hypothetical Photoemission Spectroscopy Data for this compound
| Spectral Region | Orbital Type | Hypothetical Binding Energy (eV) |
| Valence Band | HOMO | Value not available |
| Valence Band | Other Valence MOs | Value not available |
| Core Level | C 1s | Value not available |
| Core Level | N 1s | Value not available |
| Core Level | F 1s | Value not available |
Note: This table presents a hypothetical representation of data that could be obtained via photoemission spectroscopy. Currently, no such experimental data has been published for this compound.
Structure Activity Relationship Sar Investigations of Fluorinated and Alkyl Substituted Quinolines
Correlations between Structural Modifications and Biological Activity Profiles in Quinoline (B57606) Derivatives
The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. rsc.orgnih.govbiointerfaceresearch.com The biological profile of a quinoline derivative is intricately linked to the nature and position of its substituents. Modifications to the quinoline core can influence its pharmacokinetic and pharmacodynamic properties by altering its size, shape, electronics, and lipophilicity.
The introduction of substituents can lead to enhanced binding affinity for a biological target, improved metabolic stability, and altered bioavailability. For instance, the addition of electron-withdrawing or electron-donating groups can modulate the pKa of the quinoline nitrogen, affecting its ionization state at physiological pH and its ability to interact with target receptors. nih.gov Similarly, the incorporation of various functional groups can introduce new points of interaction, such as hydrogen bonds or hydrophobic contacts, with a receptor's binding site. researchgate.net
Impact of Fluorine Substitution at the C-5 Position on Quinoline Bioactivity
The substitution of a hydrogen atom with fluorine at the C-5 position of the quinoline ring is a common strategy in medicinal chemistry to enhance the therapeutic potential of the parent compound. nih.gov Fluorine possesses a unique combination of properties, including high electronegativity, a small van der Waals radius, and the ability to form strong carbon-fluorine bonds, which can significantly influence the biological activity of a molecule.
Fluorine is the most electronegative element, and its introduction into the quinoline ring at the C-5 position exerts a strong electron-withdrawing inductive effect. This effect can significantly alter the electron distribution within the aromatic system, influencing the molecule's reactivity and its interactions with biological targets. mdpi.com The strong negative inductive effect of fluorine can lower the pKa of the quinoline nitrogen, making it less basic. This modulation of basicity can be crucial for optimizing the binding of the molecule to its target receptor and for improving its pharmacokinetic properties, such as cell permeability and metabolic stability.
Furthermore, the altered electronic profile of the quinoline ring due to fluorine substitution can influence its susceptibility to metabolic enzymes, potentially blocking sites of metabolic oxidation and thereby increasing the drug's half-life. The introduction of fluorine can also create favorable electrostatic interactions with electron-deficient regions of a receptor binding pocket.
Table 1: Predicted Electronic Properties of 5-Fluoroquinoline Derivatives
| Compound | Substituent at C-5 | Predicted Effect on Quinoline Nitrogen pKa | Predicted Impact on Aromatic Ring Electron Density |
|---|---|---|---|
| Quinoline | H | Baseline | Normal |
| 5-Fluoroquinoline | F | Decrease | Reduced |
| 5-Chloroquinoline | Cl | Decrease | Reduced |
This table is illustrative and predicts trends based on the known electronic effects of substituents.
With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å). This small size means that replacing a hydrogen atom with fluorine often results in minimal steric perturbation. mdpi.com This "hydrogen-mimicking" characteristic allows for the strategic placement of fluorine to probe specific interactions within a receptor's binding site without causing significant conformational changes in the ligand or the receptor.
Despite its small size, the fluorine atom can still engage in specific non-covalent interactions that contribute to binding affinity. These can include dipole-dipole interactions and, in some contexts, weak hydrogen bonding. The ability of fluorine to act as a weak hydrogen bond acceptor is a topic of ongoing research, but it is believed to contribute to the stabilization of ligand-receptor complexes in certain cases.
Lipophilicity, often measured as the logarithm of the partition coefficient between octanol (B41247) and water (logP), is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The introduction of fluorine into a molecule generally increases its lipophilicity. This is because the carbon-fluorine bond is more hydrophobic than a carbon-hydrogen bond.
An increase in lipophilicity can enhance a molecule's ability to cross biological membranes, such as the blood-brain barrier, leading to improved bioavailability. rsc.orgwikipedia.org However, excessive lipophilicity can also lead to increased metabolic clearance and non-specific binding to proteins and tissues. Therefore, the strategic use of fluorine to fine-tune the lipophilicity of a quinoline derivative is a key aspect of drug design.
Table 2: Predicted Lipophilicity of Substituted Quinolines
| Compound | Substituent | Predicted logP | Predicted Membrane Permeability |
|---|---|---|---|
| Quinoline | None | Baseline | Moderate |
| 5-Fluoroquinoline | 5-F | Increased | Enhanced |
| 2,3,4-Trimethylquinoline | 2,3,4-(CH₃)₃ | Significantly Increased | High |
This table presents predicted trends in lipophilicity based on the contributions of individual substituents.
Role of Alkyl Substituents (Methyl, Ethyl) at Specific Positions (C-2, C-3, C-4) on Quinoline Activity
Influence on Conformational Preferences and Molecular Recognition
The substitution of a quinoline core with fluorine and alkyl groups, as seen in 3,4-Diethyl-5-fluoro-2-methylquinoline, profoundly influences the molecule's three-dimensional structure (conformation) and its ability to interact with biological targets (molecular recognition). These modifications are critical in medicinal chemistry for fine-tuning the pharmacological profile of a compound.
The introduction of a fluorine atom at the C-5 position has significant stereoelectronic consequences. Due to its high electronegativity, the carbon-fluorine (C-F) bond is highly polarized, creating a localized dipole moment that can engage in favorable electrostatic interactions with a biological target. nih.govnih.gov This polarization can also influence the conformation of the entire molecule through intramolecular interactions. nih.govnih.gov The fluorine atom is a weak hydrogen bond acceptor and its presence can alter the pKa of nearby functional groups, thereby affecting the molecule's ionization state and binding properties.
From a conformational standpoint, fluorine's small steric size means it is often used as a bioisostere for a hydrogen atom. However, its electronic effects are far more complex. The orientation of the C-F bond relative to the rest of the molecule is governed by a combination of hyperconjugation, dipole-dipole, and charge-dipole interactions. nih.govresearchgate.net For example, interactions between the C-F bond and adjacent C-H or C-C bonds can lead to a preference for specific rotamers or conformations, a phenomenon known as the gauche effect. nih.gov This conformational locking can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a receptor and potentially increasing binding affinity.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches in Quinoline Research
Quantitative Structure-Activity Relationship (QSAR) studies are fundamental computational tools used to correlate the structural or physicochemical properties of compounds with their biological activities. bohrium.comscholarsresearchlibrary.com In the context of quinoline research, QSAR and cheminformatics approaches are extensively used to guide the design and optimization of new derivatives with enhanced potency and selectivity for various therapeutic targets, including cancer, malaria, and tuberculosis. bohrium.comscholarsresearchlibrary.comnih.gov
The general principle of QSAR involves developing a mathematical model that relates a set of calculated molecular descriptors (independent variables) to an experimental biological activity (dependent variable), such as the half-maximal inhibitory concentration (IC₅₀) or binding affinity. bohrium.com These models, once validated, can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.
For quinoline derivatives, a wide array of descriptors are employed in QSAR studies:
Constitutional and Geometrical Descriptors: These describe the basic structural features, such as molecular weight, number of atoms, and bond lengths. bohrium.comresearchgate.net
Topological Descriptors: These quantify molecular shape, size, and branching.
Physicochemical Descriptors: Properties like lipophilicity (log P), molar refractivity, and density are often crucial for predicting a compound's pharmacokinetic behavior. researchgate.net
Electronic Descriptors: These capture the electronic properties of the molecule, such as dipole moment and partial charges on atoms, which are critical for electrostatic interactions.
Quantum Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these provide detailed information on orbital energies (e.g., HOMO, LUMO) and charge distributions. researchgate.net
Various statistical methods are used to build the QSAR models. Multiple Linear Regression (MLR) is a common starting point, but more advanced non-linear methods like Artificial Neural Networks (ANN) are often superior for capturing complex structure-activity relationships. bohrium.com Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. nih.govnih.gov These techniques correlate the biological activity with the 3D steric and electrostatic fields surrounding the molecules, providing intuitive contour maps that highlight regions where modifications are likely to improve activity. nih.gov
The following table summarizes parameters from representative QSAR studies on quinoline derivatives, illustrating the statistical robustness of these models.
| Model Type | Target/Activity | Key Descriptors | r² (Correlation) | q² (Cross-validation) | pred_r² (External Validation) | Reference |
| GA-MLR | Anticancer (Topo I) | Constitutional, Geometrical | >0.80 | >0.70 | >0.70 | bohrium.com |
| BP-ANN | Anticancer (Topo I) | Constitutional, Geometrical | >0.90 | >0.80 | >0.80 | bohrium.com |
| CoMFA/CoMSIA | Antimalarial | Steric, Electrostatic, Hydrophobic | ~0.80 | ~0.70 | ~0.62 | nih.gov |
| HQSAR | Antimalarial | Fragment Contributions | 0.80 | 0.80 | 0.72 | nih.gov |
| PLS | Antitubercular | 2D Descriptors | 0.9182 | 0.8160 | 0.6422 | scholarsresearchlibrary.com |
Note: Values are approximate and represent typical statistical quality for published QSAR models.
These cheminformatics tools allow researchers to systematically explore the chemical space around the quinoline scaffold, leading to the rational design of molecules like this compound with optimized properties.
Pharmacophore Modeling for Rational Design of Bioactive Quinoline Analogues
Pharmacophore modeling is another cornerstone of computational drug design that focuses on identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. A pharmacophore represents the key interaction points, such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and charged groups, that are recognized by a biological target. nih.gov This approach is instrumental in the rational design of novel quinoline analogues.
The process typically begins with a set of known active molecules (a training set). These molecules are conformationally analyzed and superimposed to identify the common chemical features that are spatially conserved among them. nih.gov The resulting hypothesis, or pharmacophore model, serves as a 3D query for virtual screening of large chemical databases to find new molecules that fit the model and are therefore likely to be active. It also provides a blueprint for the de novo design or modification of existing scaffolds.
For quinoline-based compounds, pharmacophore models have been successfully developed for a variety of targets. For example, a study on antioxidant quinolines identified a four-feature pharmacophore as crucial for activity. nih.gov
The key features identified in such a model might include:
Aromatic Ring (RA): Often corresponding to the quinoline core itself, providing a scaffold for other features and potentially engaging in π-π stacking interactions.
Hydrogen Bond Acceptor (HBA): The nitrogen atom in the quinoline ring is a classic HBA. Other acceptor groups can be introduced through substitution.
Hydrogen Bond Donor (HBD): Substituents like hydroxyl or amine groups can be added to the quinoline scaffold to act as HBDs.
Hydrophobic Group (H): Alkyl substituents, such as the ethyl and methyl groups in this compound, can serve as key hydrophobic features that occupy nonpolar pockets in a receptor. nih.gov
The table below outlines common pharmacophoric features and their potential structural correlates in a substituted quinoline.
| Pharmacophoric Feature | Example Structural Correlate on Quinoline Scaffold |
| Aromatic Ring | The quinoline bicyclic system |
| Hydrogen Bond Acceptor | Quinoline nitrogen atom; carbonyl oxygen; ether oxygen |
| Hydrogen Bond Donor | Hydroxyl group; amine group on a substituent |
| Hydrophobic Center | Alkyl or aryl substituents (e.g., methyl, ethyl groups) |
| Positive/Negative Ionizable | Quaternary ammonium (B1175870) group; carboxylate group |
Mechanistic Insights into the Biological Activity of Quinoline Scaffolds with Alkyl and Fluoro Substitutions
Investigations into Molecular Interactions with Nucleic Acids (DNA/RNA)
Quinoline (B57606) derivatives are well-known for their ability to interact with nucleic acids, a fundamental mechanism underlying their antimicrobial and anticancer properties. The planar aromatic structure of the quinoline ring is ideal for intercalation, a process where the molecule inserts itself between the base pairs of the DNA double helix. This interaction can distort the helical structure, interfering with crucial cellular processes like DNA replication and transcription.
Furthermore, certain quinoline compounds can bind to the minor or major grooves of DNA. These interactions, while non-intercalative, can also disrupt the normal functioning of DNA-binding proteins and enzymes. The presence of alkyl and fluoro substituents on the quinoline ring can influence the mode and affinity of these interactions. For instance, fluorine substitution can alter the electronic properties of the molecule, potentially enhancing its binding affinity through electrostatic interactions with the phosphate (B84403) backbone or bases of the nucleic acid.
Enzyme Inhibition Mechanisms (e.g., DNA Gyrase, Dihydroorotate Dehydrogenase, Sphingosine Kinase)
A primary mode of action for many biologically active quinoline derivatives is the inhibition of key enzymes. The specific substitutions on the quinoline core, such as the diethyl, fluoro, and methyl groups in 3,4-Diethyl-5-fluoro-2-methylquinoline, are crucial for determining target specificity and inhibitory potency.
DNA Gyrase: Fluoroquinolones are a major class of antibiotics that target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. researchgate.netnih.gov These drugs bind to the enzyme-DNA complex, stabilizing it in a state where the DNA is cleaved. nih.govpatsnap.com This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and ultimately bacterial cell death. patsnap.comoup.com The mechanism is cooperative, where the presence of the gyrase-DNA complex creates a specific binding site for the quinolone molecule. nih.govnih.govacs.org
Dihydroorotate Dehydrogenase (DHODH): Human DHODH is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is heavily relied upon by rapidly proliferating cells, including cancer cells and activated lymphocytes. rsc.orgrsc.org Several quinoline derivatives have been identified as potent inhibitors of hDHODH. nih.govbohrium.comnih.gov They typically bind to a channel in the enzyme, blocking the access of its substrate. Structure-activity relationship (SAR) studies have shown that specific substitutions on the quinoline ring are beneficial for potency against hDHODH. rsc.org
Sphingosine Kinase (SphK): Sphingosine kinases (SphK1 and SphK2) are lipid kinases that play a significant role in cancer pathogenesis, including cell proliferation, survival, and growth. Inhibition of SphK is an attractive strategy for anticancer drug development. mdpi.comnih.gov Modified quinoline derivatives, specifically quinoline-5,8-diones, have been identified as inhibitors of both SphK1 and SphK2. mdpi.comacs.orgresearchgate.netopenrepository.com Molecular modeling suggests these compounds bind within the lipid-binding site of the enzyme. mdpi.com
Topoisomerases: Beyond bacterial gyrase, quinoline derivatives have also been developed as inhibitors of human topoisomerases (I and II). nih.govewha.ac.krrsc.org These enzymes are vital for resolving DNA topological problems during cellular processes. Their inhibition by quinoline compounds can lead to DNA damage and apoptosis in cancer cells, making them a key target in cancer chemotherapy. mdpi.comnih.gov
| Enzyme Target | Mechanism of Inhibition by Quinoline Derivatives | Therapeutic Area |
| DNA Gyrase/Topoisomerase IV | Stabilization of the enzyme-DNA cleavage complex, leading to double-strand breaks. nih.govmdpi.com | Antibacterial |
| Dihydroorotate Dehydrogenase (DHODH) | Blocks the de novo pyrimidine biosynthesis pathway, essential for rapidly dividing cells. rsc.orgrsc.org | Anticancer, Autoimmune Diseases |
| Sphingosine Kinase (SphK) | Inhibits the activity of SphK1 and SphK2, involved in cancer cell proliferation and survival. mdpi.comnih.gov | Anticancer |
| Human Topoisomerase I/IIα | Prevents the re-ligation of DNA strands, causing DNA damage and inducing apoptosis. nih.govmdpi.com | Anticancer |
Receptor Binding Mechanisms and Ligand-Protein Interactions through Molecular Docking Studies
Molecular docking is a computational tool widely used to predict and analyze the binding of ligands to the active sites of proteins and receptors. For quinoline derivatives, docking studies have provided crucial insights into their interactions with various therapeutic targets.
Studies on quinoline-based inhibitors targeting receptor tyrosine kinases (RTKs) like VEGFR-2, EGFR, and c-Met, which are crucial in cancer angiogenesis and proliferation, have revealed key binding modes. nih.govmdpi.com Typically, the quinoline scaffold acts as a hinge-binder, forming hydrogen bonds with backbone residues in the ATP-binding pocket of the kinase domain. mdpi.com The substituents on the quinoline ring then extend into adjacent hydrophobic pockets, enhancing binding affinity and selectivity. For instance, docking studies of quinoline-based thiazolidinones showed interactions with the EGFR active site, corroborating their observed inhibitory activity. nih.gov Similarly, new quinoline derivatives have been docked against VEGFR-2, showing binding patterns similar to established inhibitors like sorafenib. tandfonline.com
Modulation of Cellular Pathways (e.g., Cell Cycle Arrest, Apoptosis, Angiogenesis, Cell Migration)
The biological effects of quinoline derivatives are often the result of their ability to modulate complex cellular pathways.
Cell Cycle Arrest: Many quinoline-based compounds exert their antiproliferative effects by inducing cell cycle arrest. nih.gov Depending on the specific derivative and cell type, this arrest can occur at different phases, such as G0/G1 or G2/M. nih.govmdpi.com For example, certain quinoline analogues of combretastatin (B1194345) A-4 have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. tandfonline.com This disruption of the cell cycle prevents cancer cells from dividing and proliferating.
Apoptosis: Induction of programmed cell death, or apoptosis, is a hallmark of many anticancer agents. Quinoline derivatives can trigger apoptosis through various mechanisms. nih.govnih.gov This can be a consequence of DNA damage from topoisomerase inhibition or the inhibition of survival signals. nih.gov Mechanistic studies have shown that these compounds can activate caspases, key executioner enzymes in the apoptotic cascade, and modulate the expression of pro- and anti-apoptotic proteins from the Bcl-2 family. tandfonline.combenthamdirect.com
Angiogenesis and Cell Migration: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Quinoline derivatives can inhibit angiogenesis by targeting key players in this pathway, such as the Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2. researchgate.netnih.gov By inhibiting VEGFR-2 signaling, these compounds can block the proliferation and migration of endothelial cells. tandfonline.com Some quinolines have also been shown to inhibit cell migration directly, a crucial step in cancer metastasis. tandfonline.comtandfonline.com
| Cellular Pathway | Effect of Quinoline Derivatives | Underlying Mechanism |
| Cell Cycle | Induction of arrest at G0/G1 or G2/M phases. nih.govnih.gov | Inhibition of tubulin polymerization, modulation of cyclin-dependent kinases (CDKs). tandfonline.com |
| Apoptosis | Induction of programmed cell death. nih.govbenthamdirect.com | Activation of caspases, DNA damage, mitochondrial pathway activation. tandfonline.combenthamdirect.com |
| Angiogenesis | Inhibition of new blood vessel formation. researchgate.netnih.gov | Targeting of the VEGF/VEGFR-2 signaling pathway. tandfonline.com |
| Cell Migration | Disruption of cancer cell movement. ekb.eg | Inhibition of pathways involved in cytoskeletal rearrangement and cell motility. tandfonline.com |
General Antimicrobial Actions and Associated Molecular Targets of Quinoline Derivatives
The antimicrobial activity of quinolines, particularly fluoroquinolones, is well-established. Their primary mechanism of action is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. nih.govresearchgate.net
In Gram-negative bacteria, DNA gyrase is the principal target. This enzyme introduces negative supercoils into the bacterial DNA, a process necessary for the initiation of replication and transcription. In Gram-positive bacteria, topoisomerase IV, which is responsible for separating daughter chromosomes after replication, is the primary target. oup.com Fluoroquinolones bind to the enzyme-DNA complex, trapping the enzyme in a state where it has cleaved the DNA. This leads to the accumulation of lethal double-stranded DNA breaks, triggering the SOS response and ultimately causing cell death. researchgate.netoup.com The presence of a fluorine atom at position 6 and various substituents at position 7 of the quinoline ring are known to be critical for the broad-spectrum and potent activity of these antibiotics.
General Antimalarial Properties and Molecular Mechanisms of Action in Quinoline-Based Compounds
Quinolines are a cornerstone of antimalarial therapy. The mechanism of action for classic quinoline antimalarials like chloroquine (B1663885) and quinine (B1679958) is linked to the parasite's life cycle within red blood cells. The parasite digests host hemoglobin in its acidic food vacuole, releasing large quantities of toxic free heme. nih.gov To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin. nih.gov
Quinoline-based drugs are thought to interfere with this detoxification process. nih.govresearchgate.net As weak bases, they accumulate to high concentrations in the acidic food vacuole of the parasite. nih.gov Here, they are believed to bind to free heme, forming a complex that prevents its polymerization into hemozoin. asm.org The buildup of this drug-heme complex and free heme leads to oxidative stress, membrane damage, and inhibition of parasitic enzymes, ultimately resulting in the death of the parasite. nih.gov The introduction of fluorine atoms into the quinoline scaffold has been explored to improve metabolic stability and overcome resistance mechanisms. nih.govresearchgate.netuantwerpen.beresearchgate.net
Anticancer Potential and Molecular Mechanisms of Action for Quinoline Derivatives
The anticancer activity of quinoline derivatives is multifaceted, stemming from their ability to interfere with a variety of molecular targets and cellular pathways crucial for cancer cell survival and proliferation. ekb.eg
The mechanisms, as detailed in the sections above, are diverse and include:
Inhibition of Topoisomerases: Leading to DNA damage and apoptosis. nih.govmdpi.comnih.gov
Inhibition of Protein Kinases: Targeting signaling pathways essential for tumor growth and angiogenesis, such as those mediated by VEGFR, EGFR, c-Met, and PI3K/AkT/mTOR. nih.govresearchgate.net
Disruption of Microtubule Dynamics: Certain quinoline derivatives can inhibit tubulin polymerization, causing mitotic arrest and apoptosis. tandfonline.com
Induction of Apoptosis: Triggering programmed cell death through various intrinsic and extrinsic pathways. nih.govbenthamdirect.com
Cell Cycle Arrest: Halting the progression of the cell cycle, thereby inhibiting cell division. nih.gov
Future Perspectives and Emerging Research Avenues for 3,4 Diethyl 5 Fluoro 2 Methylquinoline Analogs
Exploration of Novel Synthetic Methodologies for Enhanced Structural Diversity and Complexity
The advancement of synthetic organic chemistry is crucial for generating diverse libraries of 3,4-diethyl-5-fluoro-2-methylquinoline analogs. While classical methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, have been foundational, contemporary research focuses on more efficient, sustainable, and versatile strategies to introduce greater structural complexity. nih.govmdpi.com
Modern synthetic approaches are moving towards metal-catalyzed cross-coupling reactions, C-H bond functionalization, and multicomponent reactions. nih.govacs.org These methods offer significant advantages, including milder reaction conditions, improved yields, and the ability to introduce a wide array of functional groups at specific positions on the quinoline ring. For instance, palladium-catalyzed cross-coupling reactions enable the facile synthesis of structurally diverse quinoline-based fluorophores. nih.gov Similarly, metal-free synthesis protocols are being developed as environmentally friendly alternatives. nih.govacs.org
Microwave-assisted organic synthesis has also emerged as a powerful tool, often reducing reaction times from hours to minutes and increasing product yields. nih.gov The use of green chemistry principles, such as employing safer solvents or reusable catalysts like Nafion NR50, is becoming increasingly prevalent in the synthesis of quinoline derivatives. mdpi.comtandfonline.com These advanced methodologies will be instrumental in creating novel analogs of this compound with precisely engineered structural features to probe biological systems and develop next-generation therapeutics.
| Methodology | Description | Advantages | Representative Catalyst/Condition | Reference |
|---|---|---|---|---|
| Metal-Catalyzed Cross-Coupling | Forms C-C or C-heteroatom bonds to introduce diverse substituents onto the quinoline core. | High efficiency, broad functional group tolerance, regioselectivity. | Palladium, Copper, Rhodium complexes. | nih.govmdpi.com |
| C–H Bond Functionalization | Directly converts C-H bonds into new functional groups, avoiding pre-functionalized starting materials. | Atom economy, step efficiency, access to novel derivatives. | Transition metals (Rh, Ru, Co), or metal-free radical processes. | nih.govmdpi.com |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate chemical reactions. | Drastically reduced reaction times, improved yields, enhanced reaction efficiency. | Microwave reactor, often with solid acid catalysts like Nafion. | nih.govmdpi.com |
| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single step to form a product containing substantial portions of all reactants. | High efficiency, operational simplicity, rapid generation of molecular diversity. | Often catalyst-free or uses simple acid/base catalysts. | tandfonline.com |
Advanced Computational Techniques for Targeted Lead Optimization and De Novo Molecular Design
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering a rational approach to designing and optimizing new drug candidates. nih.gov For analogs of this compound, these techniques can accelerate the identification of promising compounds with enhanced potency, selectivity, and pharmacokinetic profiles. nih.govresearchgate.net
Structure-based drug design (SBDD) methods, such as molecular docking, are used to predict the binding modes and affinities of quinoline analogs within the active site of a biological target. researchgate.netnih.gov This allows for the rational design of modifications that improve target engagement. For instance, computational studies on MCHR1 antagonists revealed that specific interactions, like a salt bridge with an aspartate residue, are critical for stabilizing the quinoline ring in the binding pocket. nih.gov
Ligand-based drug design (LBDD) approaches, including quantitative structure-activity relationship (QSAR) and pharmacophore modeling, are employed when the 3D structure of the target is unknown. nih.gov These methods use the chemical structures and biological activities of a set of known active molecules to build predictive models. Furthermore, the rise of artificial intelligence (AI) and machine learning is revolutionizing de novo molecular design, enabling algorithms to generate entirely new molecular structures with desired properties, potentially leading to the discovery of novel quinoline-based therapeutics that would be difficult to conceive through traditional means. ontosight.ai
| Technique | Application | Expected Outcome for Quinoline Analogs | Reference |
|---|---|---|---|
| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a target protein. | Identification of key interactions, ranking of potential binders, guiding structural modifications for improved potency. | researchgate.netmdpi.com |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time to study the stability and dynamics of ligand-protein complexes. | Assessment of binding stability, understanding conformational changes upon binding, refining binding free energy calculations. | researchgate.netnih.gov |
| QSAR Modeling | Relates the chemical structure of compounds to their biological activity using statistical methods. | Prediction of the activity of unsynthesized analogs, identification of key structural features for activity. | nih.gov |
| De Novo Design | Generates novel molecular structures with desired properties using computational algorithms. | Discovery of entirely new quinoline scaffolds with optimized properties for a specific target. | ontosight.ai |
High-Throughput Screening and Phenotypic Assays for Uncovering New Biological Activities
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast compound libraries against specific biological targets. nuvisan.com For analogs of this compound, HTS campaigns are essential for identifying initial "hit" compounds and uncovering novel biological activities. nuvisan.com These campaigns can be performed using either target-based or phenotypic approaches.
In target-based screening, large libraries of quinoline derivatives are tested for their ability to modulate the activity of a specific, validated biological target, such as an enzyme or receptor. thermofisher.com In contrast, phenotypic screening involves testing compounds on whole cells or organisms to identify molecules that produce a desired physiological effect, without a priori knowledge of the specific molecular target. nuvisan.com This approach is particularly valuable for identifying first-in-class medicines and understanding complex disease biology.
The development of highly automated and miniaturized assay formats allows for the screening of hundreds of thousands of compounds efficiently. ku.edu Libraries for HTS are carefully curated to ensure structural diversity and drug-like properties, often adhering to criteria like Lipinski's Rule of Five to improve the chances of identifying viable lead compounds. thermofisher.comku.edu The application of these screening paradigms to libraries of novel this compound analogs could reveal unexpected therapeutic potential in areas such as oncology, infectious diseases, and neurodegenerative disorders. eurekaselect.combiointerfaceresearch.com
Integration of Multi-Omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Mechanistic Elucidation
Understanding the precise mechanism of action (MoA) of a bioactive compound is critical for its development into a therapeutic agent. While traditional methods focus on a single target, the integration of multi-omics technologies provides a systems-level view of a drug's effects on cellular processes. mdpi.com For promising analogs of this compound, multi-omics approaches can offer a comprehensive elucidation of their MoA, identify potential off-target effects, and discover biomarkers of response.
Technologies such as proteomics (the large-scale study of proteins) and metabolomics (the study of small molecule metabolites) can reveal how a quinoline analog perturbs cellular pathways. sciforum.net For example, treating cells with a compound and subsequently analyzing changes in protein expression or metabolite levels can highlight the specific pathways being modulated. mdpi.com This unbiased approach can confirm the intended MoA or uncover entirely new mechanisms. sciforum.net
Combining different omics layers—such as transcriptomics, proteomics, and metabolomics—provides a more holistic and robust understanding of a compound's biological impact than any single omics approach alone. mdpi.comfrontiersin.org This integrated strategy is crucial for validating drug targets, understanding drug resistance, and advancing the most promising quinoline analogs through the drug development pipeline.
Development of Quinoline-Based Chemical Probes for Elucidating Complex Biological Processes
The inherent photophysical properties of the quinoline scaffold make it an attractive framework for the development of chemical probes and sensors. nih.govcrimsonpublishers.com Analogs of this compound can be engineered into sophisticated tools for chemical biology, enabling the visualization and study of complex biological processes in real-time. researchgate.net
Quinoline-based fluorescent probes can be designed to detect specific ions (e.g., Zn²⁺), molecules (e.g., reactive oxygen species), or changes in the cellular microenvironment (e.g., pH, viscosity). crimsonpublishers.comnanobioletters.com These probes often work on principles such as Photo-induced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF), where the binding of an analyte causes a measurable change in fluorescence intensity. crimsonpublishers.comnanobioletters.com
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
